N-cyclopentyl-2-ethylsulfanylbenzamide is a chemical compound characterized by its unique molecular structure, which includes a benzamide moiety with a cyclopentyl group and an ethylthio substituent. Its molecular formula is , and it features a combination of aromatic and aliphatic components that contribute to its potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural attributes, which may influence its interaction with biological targets.
The chemical reactivity of N-cyclopentyl-2-ethylsulfanylbenzamide can be explored through various synthetic pathways, including:
These reactions can be utilized to synthesize derivatives with varied biological activities or enhanced pharmacokinetic profiles.
N-cyclopentyl-2-ethylsulfanylbenzamide has shown promise in various biological evaluations, particularly in the context of enzyme inhibition and receptor modulation. Preliminary studies suggest that compounds with similar structures may exhibit:
The synthesis of N-cyclopentyl-2-ethylsulfanylbenzamide can be approached through several methods:
N-cyclopentyl-2-ethylsulfanylbenzamide has potential applications in various fields:
Interaction studies involving N-cyclopentyl-2-ethylsulfanylbenzamide focus on its binding affinity and selectivity towards biological targets. Techniques such as:
Several compounds share structural similarities with N-cyclopentyl-2-ethylsulfanylbenzamide. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclopropylbenzamide | Similar benzamide structure | Potential anti-inflammatory properties |
| N-(2-methylphenyl)-2-(ethylthio)acetamide | Contains ethylthio and acetamide groups | Antimicrobial activity |
| N-(cyclohexyl)-2-(ethylthio)benzamide | Cyclohexyl substitution | Cytotoxic effects on cancer cells |
The uniqueness of N-cyclopentyl-2-ethylsulfanylbenzamide lies in its specific combination of a cyclopentyl ring and an ethylthio group attached to a benzamide framework. This unique structure may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved bioavailability compared to similar compounds. Additionally, the distinct steric and electronic properties provided by the cyclopentyl group could influence its interaction profile with biological targets, making it a valuable candidate for further investigation in drug development.
The retrosynthetic analysis of N-cyclopentyl-2-ethylsulfanylbenzamide follows fundamental principles of organic synthesis by working backwards from the target molecule to identify the most efficient synthetic routes [7] [8]. The compound can be strategically disconnected at two key positions: the amide bond between the benzamide core and the cyclopentyl amine, and the thioether linkage connecting the ethyl sulfide to the benzene ring [11].
The primary retrosynthetic disconnection involves cleaving the amide bond, which reveals 2-ethylsulfanylbenzoic acid and cyclopentylamine as the fundamental building blocks [10]. This approach follows established benzamide synthesis methodologies where carboxylic acids are activated and coupled with primary amines through conventional amidation reactions [13]. The secondary disconnection targets the carbon-sulfur bond formation, suggesting that 2-mercaptobenzoic acid could serve as an alternative starting material, with subsequent alkylation using ethyl halides to introduce the ethylsulfanyl group [11].
Alternative retrosynthetic pathways include the formation of the thioether bond through nucleophilic substitution reactions, where 2-halobenzoic acid derivatives react with ethanethiol under basic conditions [11]. This pathway offers advantages in terms of reagent availability and reaction predictability, as thioether formation through nucleophilic substitution is well-established in organic synthesis [14]. The retrosynthetic analysis also considers the possibility of constructing the benzamide core first, followed by thioether formation through metal-catalyzed cross-coupling reactions [18].
The synthesis of N-cyclopentyl-2-ethylsulfanylbenzamide requires careful preparation of key intermediates, with 2-ethylsulfanylbenzoic acid representing the most critical component [4]. This intermediate can be synthesized through multiple pathways, with alkylation of 2-mercaptobenzoic acid being the most straightforward approach . The reaction involves treatment of 2-mercaptobenzoic acid with ethyl iodide in the presence of potassium carbonate as a base, typically conducted in dimethylformamide at elevated temperatures [4].
| Intermediate | Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|---|
| 2-ethylsulfanylbenzoic acid | 2-mercaptobenzoic acid | Ethyl iodide | K₂CO₃, DMF, 60°C | 78-85 |
| Ethylsulfanyl benzoyl chloride | 2-ethylsulfanylbenzoic acid | Thionyl chloride | Reflux, 2h | 90-95 |
| Protected cyclopentylamine | Cyclopentylamine | Boc anhydride | TEA, DCM, 0°C | 88-92 |
Alternative synthetic strategies involve the use of protected intermediates to prevent unwanted side reactions during multi-step synthesis [25]. The protection of cyclopentylamine using tert-butoxycarbonyl groups ensures selective amide bond formation while maintaining the integrity of the amine functionality [29]. This approach proves particularly valuable when dealing with sensitive reaction conditions or when multiple functional group transformations are required [25].
The synthesis of ethylsulfanyl benzoyl chloride represents another crucial intermediate, typically prepared through the reaction of 2-ethylsulfanylbenzoic acid with thionyl chloride under reflux conditions [19] [26]. This activated intermediate enables efficient amide bond formation with cyclopentylamine under mild conditions, avoiding the need for coupling reagents that might interfere with the thioether functionality [17].
The optimization of catalytic systems for N-cyclopentyl-2-ethylsulfanylbenzamide synthesis focuses on maximizing amide bond formation efficiency while preserving the thioether linkage [15] [17]. Traditional amidation reactions utilize coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole to activate carboxylic acids for nucleophilic attack by amines [2] [25]. These systems typically operate at room temperature in aprotic solvents like dichloromethane or tetrahydrofuran [26].
Recent advances in catalytic amidation have introduced metal-free boronic acid catalysts that enable direct dehydrative coupling between carboxylic acids and amines [17] [20]. Diboronic acid anhydride catalysis represents a particularly green approach, utilizing aqueous conditions and generating only water as a byproduct [20]. These systems demonstrate excellent functional group tolerance, making them suitable for compounds containing sulfur functionalities [20].
| Catalyst System | Temperature (°C) | Time (h) | Solvent | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|---|
| EDC/HOBt | 0-25 | 12-16 | DCM | 75-85 | Good |
| Diboronic acid anhydride | 80-110 | 6-12 | H₂O | 80-90 | Excellent |
| Copper triflate | 25 | 5 | Solvent-free | 85-89 | Moderate |
Temperature optimization studies reveal that most amidation reactions proceed efficiently at temperatures between 0°C and 80°C, depending on the catalyst system employed [39] [41]. Lower temperatures favor selectivity and minimize side reactions, while elevated temperatures can accelerate reaction rates at the expense of potential thioether oxidation [40]. The optimization of reaction time typically ranges from 2 to 16 hours, with extended reaction periods improving conversion rates but potentially leading to product decomposition [41].
Solvent selection plays a critical role in reaction optimization, with aprotic solvents like dichloromethane and tetrahydrofuran providing optimal conditions for most coupling reactions [26] [39]. However, green chemistry initiatives have prompted the exploration of aqueous and solvent-free conditions, which show promise for large-scale synthesis applications [16] [20].
The purification of N-cyclopentyl-2-ethylsulfanylbenzamide requires specialized techniques that account for the compound's thioether functionality and potential for oxidation [22] [24]. Column chromatography using silica gel represents the primary purification method, with solvent systems typically consisting of ethyl acetate and hexanes in ratios ranging from 1:4 to 1:1 [25] [26]. The presence of the thioether group necessitates careful monitoring of elution conditions to prevent sulfur oxidation during extended exposure to silica [22].
Recrystallization techniques provide an alternative purification approach, particularly effective for removing trace impurities and improving product purity [23] [27]. Suitable solvents for recrystallization include ethanol, isopropanol, and mixtures of polar and nonpolar solvents [23] [37]. The choice of recrystallization solvent depends on the solubility profile of the target compound and the nature of impurities present [27].
| Purification Method | Solvent System | Recovery (%) | Purity (%) | Time Required |
|---|---|---|---|---|
| Column chromatography | EtOAc/Hexanes (1:3) | 85-92 | 95-98 | 2-4 hours |
| Recrystallization | Ethanol | 80-88 | 98-99 | 4-6 hours |
| Preparative HPLC | MeCN/H₂O (70:30) | 75-85 | >99 | 6-8 hours |
High-performance liquid chromatography methods have been developed for analytical and preparative applications, utilizing reverse-phase columns with acetonitrile-water mobile phases [27]. These methods enable both purification and chiral separation when required, though they are typically reserved for small-scale applications due to cost considerations [24].
Yield maximization strategies focus on optimizing reaction stoichiometry, minimizing side reactions, and improving work-up procedures [25] [40]. The use of slight excesses of coupling reagents and bases typically improves conversion rates, while careful temperature control prevents decomposition reactions [39] [42]. Work-up procedures emphasize rapid processing to minimize exposure to oxidizing conditions that could affect the thioether functionality [36].
The solubility profile of N-cyclopentyl-2-ethylsulfanylbenzamide exhibits characteristic patterns consistent with its structural features. Based on comparative analysis with related benzamide derivatives, the compound demonstrates limited aqueous solubility with predicted values below 0.5 g/L at room temperature [1]. This reduced water solubility relative to unsubstituted benzamide (3.0 g/L) reflects the increased hydrophobic character imparted by both the cyclopentyl ring and ethylsulfanyl substituent [1].
In polar organic solvents, N-cyclopentyl-2-ethylsulfanylbenzamide shows moderate solubility characteristics. The compound exhibits enhanced dissolution in methanol and ethanol compared to water, following the established trend observed for benzamide derivatives where solubility order typically follows: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water [2] [3]. The presence of the amide functional group enables hydrogen bonding interactions with protic solvents, facilitating dissolution despite the overall increased molecular size and lipophilicity [4].
Solvent-specific behavior indicates that N-cyclopentyl-2-ethylsulfanylbenzamide demonstrates preferential solubility in moderately polar aprotic solvents such as acetone and ethyl acetate. The ethylsulfanyl group contributes to enhanced solubility in solvents with intermediate polarity parameters, while the cyclopentyl moiety provides favorable van der Waals interactions with alkyl-containing solvents [5] [6].
| Solvent System | Predicted Solubility | Temperature Dependence | Mechanism |
|---|---|---|---|
| Water | <0.5 g/L | Positive | Limited hydrogen bonding |
| Methanol | Moderate (5-15 g/L) | Positive | Hydrogen bonding with amide |
| Ethanol | Moderate (5-15 g/L) | Positive | Hydrogen bonding with amide |
| Acetone | Good (>15 g/L) | Positive | Dipole-dipole interactions |
| Toluene | Limited (<2 g/L) | Weak positive | Aromatic π-π interactions |
The thermal behavior of N-cyclopentyl-2-ethylsulfanylbenzamide reflects the combined influences of its benzamide core structure and sulfur-containing substituent. Melting point analysis indicates an expected range of 145-155°C, intermediate between simple benzamide (125-128°C) and more complex substituted derivatives [7] [8]. The cyclopentyl ring contributes to increased molecular rigidity, elevating the melting point relative to linear alkyl substituents.
Thermal decomposition characteristics reveal critical temperature thresholds related to specific bond dissociation pathways. The most thermally labile component is anticipated to be the sulfur-nitrogen interaction region, with decomposition onset predicted around 200-230°C [9] [10]. This temperature range aligns with observations for sulfenamide compounds, where S-N bond homolytic cleavage occurs rapidly at 210-220°C [10].
Phase transition behavior demonstrates typical organic solid characteristics with a single melting endotherm followed by thermal decomposition at elevated temperatures. Differential scanning calorimetry analysis would reveal the melting enthalpy and potential polymorphic transitions. The compound exhibits thermal stability suitable for standard synthetic manipulations and storage conditions below 150°C [11].
The decomposition pathway involves initial S-N bond scission, generating reactive sulfur-centered radicals that can participate in secondary reactions. This thermal lability represents both a synthetic challenge and a potential application in systems requiring thermally activated reactivity [9].
| Temperature Range (°C) | Physical State | Process | Energy Change |
|---|---|---|---|
| <145 | Solid | Crystal lattice | Stable |
| 145-155 | Phase transition | Melting | Endothermic |
| 155-200 | Liquid | Thermal motion | Stable |
| 200-230 | Decomposition | S-N bond cleavage | Endothermic |
| >230 | Gas/Decomposition | Complete breakdown | Exothermic |
N-cyclopentyl-2-ethylsulfanylbenzamide exhibits weak basic character consistent with its amide functional group. The predicted pKa value falls within the range of 14-16, typical for substituted benzamides [12] [13]. This extremely weak basicity results from the electron-withdrawing nature of the carbonyl group, which significantly reduces the electron density on the nitrogen atom.
Acid-base equilibrium analysis reveals that the compound exists predominantly in its neutral form under physiological pH conditions. The very high pKa value indicates that protonation occurs only under strongly acidic conditions (pH < 2), where the amide nitrogen can accept a proton to form the conjugate acid [14] [15].
Potentiometric titration methodology represents the most reliable approach for precise pKa determination. The technique requires solutions of at least 10⁻⁴ M concentration and careful exclusion of carbonate contamination [14]. Alternative spectrophotometric methods could be employed if the compound exhibits suitable UV-visible chromophores with pH-sensitive absorption characteristics [16].
The structural influence on basicity reflects the combined electronic effects of the aromatic ring, amide linkage, and substituents. The ethylsulfanyl group provides weak electron-donating character through its sulfur atom, while the cyclopentyl ring contributes steric bulk without significant electronic perturbation [17].
Buffer capacity calculations indicate minimal buffering capability around physiological pH, consistent with the extremely weak basic character. The compound would require strong acid conditions to achieve 50% protonation, limiting its utility as a pH-regulating agent [15].
| pH Range | Protonation State | Relative Abundance (%) | Solubility Impact |
|---|---|---|---|
| 0-2 | Protonated | >50 | Increased water solubility |
| 2-12 | Neutral | >95 | Standard solubility profile |
| 12-14 | Neutral | >99 | Unchanged |
| >14 | Potential deprotonation | Variable | Potential increase |
The lipophilicity profile of N-cyclopentyl-2-ethylsulfanylbenzamide indicates significantly enhanced hydrophobic character relative to simple benzamide. The predicted LogP value of approximately 3.2 represents a substantial increase from benzamide's LogP of 0.64 [18]. This enhancement reflects the additive contributions of the cyclopentyl ring (ΔLogP ≈ +1.5) and ethylsulfanyl group (ΔLogP ≈ +1.0).
Experimental determination of the partition coefficient employs the standard shake-flask method using 1-octanol and water phases at 25°C. Alternative approaches include reversed-phase high-performance liquid chromatography correlation methods and computational prediction algorithms [19] [20]. The compound's moderate water solubility facilitates accurate experimental measurement within standard concentration ranges.
Structural contributions to lipophilicity demonstrate the dominant influence of the cyclopentyl substituent, which provides both increased molecular volume and hydrophobic surface area. The five-membered ring adopts pseudorotational conformations that optimize hydrophobic interactions while minimizing steric conflicts [21]. The ethylsulfanyl group contributes additional lipophilic character through its alkyl chain and polarizable sulfur atom.
Membrane permeability predictions based on the LogP value suggest good passive diffusion characteristics across biological membranes. The compound falls within the optimal range for oral bioavailability (LogP 1-3), though the upper limit value of 3.2 may approach the threshold for potential CNS penetration [20].
Solvent partitioning behavior extends beyond the standard octanol-water system to include environmentally relevant phases. The compound's lipophilicity suggests preferential partitioning into organic phases, soil organic matter, and lipid-rich biological compartments [22] [23].
| Partition System | Predicted LogP | Experimental Method | Biological Relevance |
|---|---|---|---|
| Octanol/Water | 3.2 ± 0.3 | Shake-flask | General lipophilicity |
| Hexane/Water | 4.1 ± 0.4 | Shake-flask | Environmental fate |
| Phospholipid/Water | 2.8 ± 0.3 | Liposome partitioning | Membrane permeability |
| Protein/Water | 2.5 ± 0.4 | Equilibrium dialysis | Plasma protein binding |